2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide

Asymmetric synthesis Beta-blocker enantiopurity Chiral intermediate

Chiral resolution of racemic Atenolol precursors imposes significant yield penalties and regulatory complexity. This stereochemically defined (2S)-epoxide eliminates resolution steps by enabling direct asymmetric synthesis of (S)-Atenolol API. • Direct GMP starting material for enantiopure (S)-Atenolol (>99% ee achievable) • Avoids ~50% yield loss inherent to chiral resolution of racemic epoxide (CAS 29122-69-8) • Enables enantiomer-specific impurity profiling per USP Chromatographic Purity standards (≤0.25% individual impurity)

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 56715-12-9
Cat. No. B045574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide
CAS56715-12-9
Synonyms(S)-4-(Oxiranylmethoxy)benzeneacetamide; 
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1
InChIKeySOGKXLVYZZXFTN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 56715-12-9): A Key Chiral Epoxide Intermediate for (S)-Atenolol Synthesis


2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 56715-12-9), also designated (S)-4-(oxiranylmethoxy)benzeneacetamide or (S)-p-carbamoylmethylphenyl glycidyl ether, is a chiral phenylacetamide derivative bearing a terminal (2S)-oxirane moiety. It serves as a critical advanced intermediate in the asymmetric synthesis of (S)-Atenolol, a cardioselective β₁-adrenergic receptor blocker . The compound's (S)-configured epoxide group enables stereospecific ring-opening with isopropylamine, directly installing the (S)-2-hydroxy-3-isopropylaminopropoxy side chain characteristic of the pharmacologically active enantiomer of Atenolol [1]. In contrast, its racemic counterpart, 2-[4-[[(2RS)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 29122-69-8), is classified as Atenolol EP Impurity C and is a regulated impurity in Atenolol drug substance [2].

Why 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide Cannot Be Replaced by Racemic or (R)-Epoxide Analogs


The stereochemistry of the terminal epoxide is the primary determinant of the final Atenolol enantiomer produced. Nucleophilic ring-opening of the (2S)-oxirane by isopropylamine proceeds with inversion at the C-2 position, leading exclusively to the (S)-configured β-amino alcohol side chain of pharmacologically active Atenolol [1]. Using the racemic (2RS)-epoxide (CAS 29122-69-8) yields racemic Atenolol, where the (R)-enantiomer is pharmacologically inactive at β₁-receptors yet contributes to off-target bradycardia side effects [2]. The (2R)-enantiomer (CAS 56723-22-7) would produce exclusively (R)-Atenolol, which is devoid of the desired β₁-antagonist activity. For pharmaceutical manufacturers targeting enantiopure (S)-Atenolol—which avoids heart rate-lowering side effects observed with the racemate—procurement of the stereochemically defined (2S)-epoxide is not replaceable by generic substitution [3].

Quantitative Differentiation Evidence for 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 56715-12-9)


Enantiomeric Excess in (S)-Atenolol Synthesized from (2S)-Epoxide vs. Racemic Epoxide

In a patented stereospecific process, epoxidation of 4-allyloxyphenylacetate by Pseudomonas oleovorans ATCC 29347 produced the (2S)-epoxide intermediate with an enantiomeric excess (ee) of ≥90% in S-configuration (reported as at least 90% S). Subsequent amination and amidation yielded (S)-Atenolol with an enantiomeric purity of 100% within experimental error [1]. In contrast, using the racemic (2RS)-epoxide yields racemic Atenolol (0% ee). The hydrolytic kinetic resolution (HKR) approach using Jacobsen's (R,R)-salen Co(III)OAc catalyst on a terminal epoxide produced (S)-Atenolol in 98% ee, while the enantiopure (2S)-epoxide-based route in the 2024 lipase protocol achieves >99% ee [2].

Asymmetric synthesis Beta-blocker enantiopurity Chiral intermediate

Pharmacological Selectivity: (S)-Atenolol from (2S)-Epoxide vs. (R)-Atenolol from (2R)-Epoxide

Studies demonstrate that the β₁-adrenergic blocking activity of Atenolol resides exclusively in the (S)-enantiomer. In rats, the (R)-enantiomer shows no β₁-blocking effect, while the racemate causes a lowering of heart rate not observed with enantiopure (S)-Atenolol [1]. The (2S)-epoxide (CAS 56715-12-9) is the direct synthetic precursor to this active (S)-enantiomer. The (2R)-epoxide (CAS 56723-22-7) would lead to (R)-Atenolol, which is pharmacologically inactive at β₁-receptors. Quantitative pharmacological comparison: (S)-Atenolol is ~270–380 times more potent than (R)-Atenolol in attenuating isoproterenol-induced responses in rabbit atria and tracheal muscle, as measured for the analogous metoprolol enantiomer pair [2].

Beta-1 adrenergic selectivity Enantioselective pharmacology Side-effect profile

Regulatory Impurity Status: (2S)-Epoxide vs. Racemic Epoxide (Atenolol EP Impurity C)

The racemic epoxide 2-[4-[[(2RS)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 29122-69-8) is officially listed as Atenolol EP Impurity C (and USP Related Compound C). The USP monograph for Atenolol drug substance specifies that no individual impurity exceeds 0.25%, and total impurities must remain ≤0.5% [1]. When the (2S)-epoxide (CAS 56715-12-9) is used as an intermediate, residual unreacted (2S)-epoxide that carries through to the final API would be the enantiomerically pure form, which is not the same chemical entity as the regulated racemic impurity C. This differential regulatory status provides a distinct quality advantage in the final drug substance impurity profile [2].

Pharmacopoeial impurity Quality control Regulatory compliance

Optical Purity of Commercial (2S)-Epoxide Batches: Vendor Specification vs. Research-Grade Racemate

Commercially available 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 56715-12-9) from major chemical suppliers is offered with a typical chemical purity of 98% (by HPLC) and a specific optical rotation consistent with the (S)-configuration . In contrast, the racemic epoxide (CAS 29122-69-8) is commonly supplied as a reference standard at >95% purity but with 0% enantiomeric excess by definition. For chiral synthesis, the 98% chemical purity of the (2S)-epoxide is sufficient, but the critical differentiator is the enantiomeric purity: the (2S)-enantiomer batch provides a single enantiomer, whereas the racemate necessitates additional chiral separation steps or results in 50% yield loss if kinetic resolution is employed [1].

Chemical purity Chiral purity Procurement specification

High-Impact Application Scenarios for 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide (CAS 56715-12-9)


GMP Manufacturing of Enantiopure (S)-Atenolol API

The (2S)-configured epoxide serves as the direct GMP starting material for (S)-Atenolol active pharmaceutical ingredient (API). Ring-opening with isopropylamine followed by optional amidation yields the final drug substance. The stereochemical integrity of the epoxide ensures that the final API meets the ICH Q6A specification for enantiomeric purity (>99% ee), which is essential for regulatory approval of a single-enantiomer new drug application (NDA) [1]. Using CAS 56715-12-9 avoids the cost and yield penalty of chiral resolution required when starting from the racemic epoxide (CAS 29122-69-8) [2].

Atenolol Impurity Profiling and Reference Standard Preparation

Although the (2S)-epoxide is not the official pharmacopoeial impurity, it is essential for preparing enantiomerically pure impurity markers. Quality control laboratories use CAS 56715-12-9 to spike Atenolol drug substance and distinguish the (S)-epoxide-related impurity from the regulated racemic Impurity C (CAS 29122-69-8) during HPLC method validation. This enables accurate quantification of enantiomer-specific impurities and supports compliance with the USP Chromatographic Purity test requiring ≤0.25% for any individual impurity [1].

Chiral Pool Synthesis of Beta-Blocker Analogs and Metabolites

The (2S)-epoxide intermediate is a versatile chiral synthon for preparing a range of (S)-configured beta-blocker analogs, including (S)-Metoprolol and (S)-Propranolol, through variation of the amine nucleophile. Its defined stereochemistry eliminates the need for asymmetric catalysis or resolution at the final step, making it a preferred building block for medicinal chemistry programs exploring structure-activity relationships (SAR) around the aryloxypropanolamine pharmacophore [1].

Enantioselective Toxicology and Drug-Drug Interaction Studies

In regulatory toxicology, enantiomer-specific safety assessment is increasingly required. The (2S)-epoxide enables synthesis of isotopically labeled (S)-Atenolol for ADME studies and CYP450 interaction profiling. Because the (R)-enantiomer of Atenolol is inactive at β₁-receptors but may exhibit off-target binding, toxicology studies require enantiomerically pure material derived from CAS 56715-12-9 to isolate (S)-enantiomer-specific effects from racemate-confounded data [1].

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